

N-Biotinyl-4-aminobutanoic acid CAS number and molecular weight

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Compound of Interest

Compound Name: *N*-Biotinyl-4-aminobutanoic acid

Cat. No.: B3131880

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An In-depth Technical Guide to N-Biotinyl-4-aminobutanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Biotinyl-4-aminobutanoic acid is a biotinylation reagent widely utilized in life sciences research.^[1] Its structure incorporates a biotin moiety, which exhibits an extraordinarily high affinity for avidin and streptavidin, and a four-carbon spacer arm terminating in a carboxylic acid. This carboxylic acid can be activated, most commonly as an N-hydroxysuccinimide (NHS) ester, to create a reactive compound that readily forms stable amide bonds with primary amines on proteins and other biomolecules. This process, known as biotinylation, is a cornerstone technique for a multitude of applications, including immunoassays, affinity purification, and cellular imaging.^[2]

Core Properties

The fundamental physicochemical properties of **N-Biotinyl-4-aminobutanoic acid** are summarized below.

Property	Value
CAS Number	35924-87-9
Molecular Formula	C ₁₄ H ₂₃ N ₃ O ₄ S
Molecular Weight	329.42 g/mol

Applications in Research

The primary utility of **N-Biotinyl-4-aminobutanoic acid** lies in its role as a precursor to amine-reactive biotinylation reagents. Once activated, it serves as a powerful tool for:

- Immunoassays: In techniques like ELISA and Western blotting, biotinyling antibodies allows for highly sensitive detection through streptavidin-enzyme conjugates.
- Affinity Chromatography: Biotinylated proteins or other molecules can be efficiently isolated from complex mixtures using streptavidin-immobilized resins.
- Cell Surface Labeling: The activated, water-soluble forms of this reagent can be used to label proteins on the surface of living cells for studying protein trafficking and localization.
- Drug Delivery: The biotin-avidin interaction is being explored for targeted drug delivery systems, where a biotinylated therapeutic can be directed to a specific site via an avidin-linked targeting moiety.^[2]

Experimental Protocol: Protein Biotinylation using N-Biotinyl-4-aminobutanoic Acid N-hydroxysuccinimide Ester

This protocol outlines the general steps for conjugating the N-hydroxysuccinimide (NHS) ester of **N-Biotinyl-4-aminobutanoic acid** to a target protein. The NHS ester form is the reactive species that couples with primary amines (e.g., lysine residues) on the protein.

Materials:

- Target protein to be biotinylated

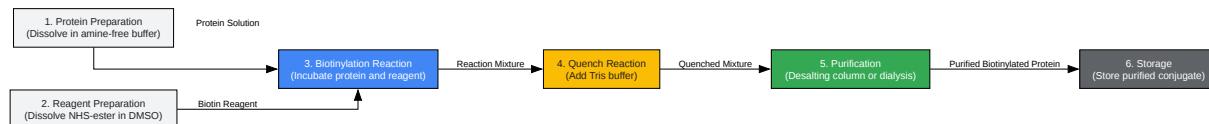
- **N-Biotinyl-4-aminobutanoic acid NHS ester**
- Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3, or PBS, pH 7.2-8.0 (must be amine-free)
- Anhydrous Dimethylsulfoxide (DMSO)
- Quenching Buffer: 1 M Tris-HCl, pH 8.0
- Purification column (e.g., Sephadex G-25) or dialysis equipment
- Storage Buffer: PBS with optional protein stabilizers (e.g., BSA) and antimicrobials (e.g., sodium azide)

Procedure:

- Protein Preparation:
 - Dissolve the protein in the Reaction Buffer at a concentration of 1-10 mg/mL.[\[3\]](#)
 - If the protein is in a buffer containing primary amines (e.g., Tris or glycine), it must be exchanged into an amine-free Reaction Buffer via dialysis or a desalting column.
- Biotinylation Reagent Preparation:
 - Allow the vial of **N-Biotinyl-4-aminobutanoic acid NHS ester** to warm to room temperature before opening to prevent moisture condensation.
 - Immediately before use, prepare a 10 mM stock solution by dissolving the reagent in anhydrous DMSO.[\[4\]](#)
- Biotinylation Reaction:
 - Calculate the required volume of the 10 mM biotin reagent stock solution to achieve a desired molar excess over the protein. A 20-fold molar excess is a common starting point for antibodies.[\[3\]](#)[\[4\]](#)
 - Add the calculated volume of the biotin reagent to the protein solution while gently vortexing.

- Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.[3]
- Quenching the Reaction:
 - To stop the labeling reaction, add the Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM.
 - Incubate for 15-30 minutes at room temperature. This will consume any unreacted NHS-ester.
- Purification of the Biotinylated Protein:
 - Remove excess, non-reacted biotinylation reagent and byproducts by applying the reaction mixture to a desalting column (e.g., Sephadex G-25).[3]
 - Elute the biotinylated protein with an appropriate buffer, such as PBS.
 - Alternatively, purify the conjugate by dialysis against a large volume of PBS with several buffer changes.
- Determination of Biotin Incorporation (Optional):
 - The degree of biotinylation can be quantified using assays such as the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay, which relies on the displacement of HABA from avidin by the biotinylated protein.[3]
- Storage:
 - Store the purified biotinylated protein under conditions that are optimal for the unlabeled protein. For long-term storage, it is recommended to add a protein stabilizer like BSA and a bacteriostatic agent like sodium azide and store at 4°C or, with the addition of glycerol, at -20°C.[5]

Experimental Workflow Diagram



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